

# using **N-(4-Phenyl-cyclohex-1-enyl)-formamide** as a synthetic intermediate

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## Compound of Interest

**Compound Name:** *N-(4-Phenyl-cyclohex-1-enyl)-formamide*

**Cat. No.:** B163228

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An in-depth analysis of the synthetic utility of **N-(4-Phenyl-cyclohex-1-enyl)-formamide** reveals that while this specific molecule is not extensively documented in peer-reviewed literature, its core structure—the enamide—is a cornerstone of modern synthetic organic chemistry. This guide, therefore, elucidates the potential of **N-(4-Phenyl-cyclohex-1-enyl)-formamide** as a versatile synthetic intermediate by drawing upon the well-established and powerful chemistry of the enamide functional group. The protocols and applications described herein are based on analogous, well-documented transformations and provide a robust framework for its use in complex molecule synthesis.

## Synthetic Strategy: Accessing the Intermediate

The logical and most common synthetic route to N-acyl enamines (enamides) begins with the corresponding ketone. For the target molecule, **N-(4-Phenyl-cyclohex-1-enyl)-formamide**, the synthesis would commence from 4-phenylcyclohexanone. The classical approach involves a condensation reaction with formamide, often requiring acid catalysis and azeotropic removal of water to drive the equilibrium towards the enamide product.

## Protocol 1: Synthesis of **N-(4-Phenyl-cyclohex-1-enyl)-formamide**

This protocol outlines the direct condensation of 4-phenylcyclohexanone with formamide.

Materials:

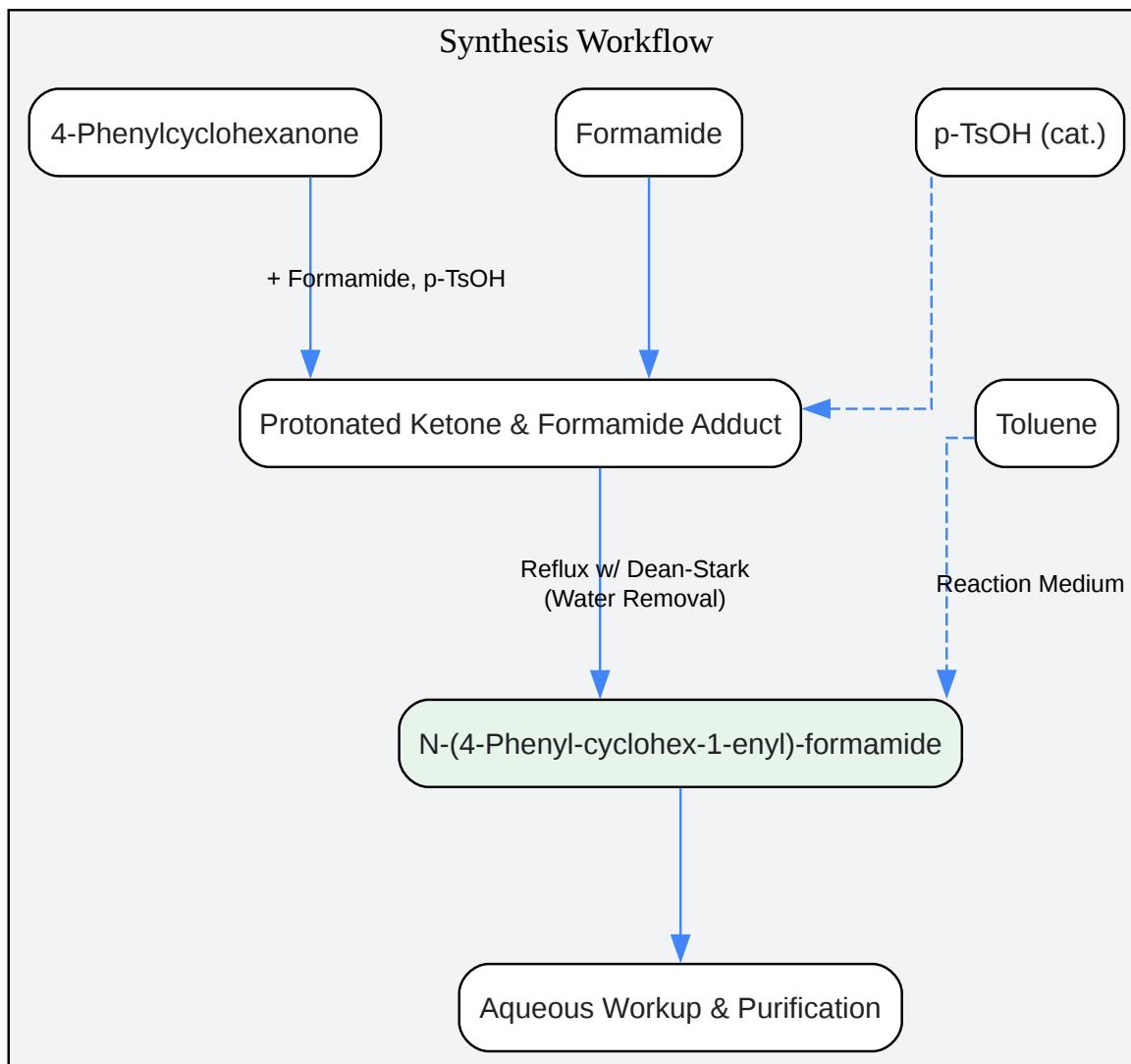
- 4-phenylcyclohexanone
- Formamide (reagent grade)
- p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
- Toluene or Benzene
- Dean-Stark apparatus
- Anhydrous magnesium sulfate or sodium sulfate
- Standard glassware for reflux and extraction

**Procedure:**

- To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-phenylcyclohexanone (1.0 eq), formamide (2.0-3.0 eq), and a catalytic amount of p-TsOH (0.05 eq).
- Add toluene to the flask to a concentration of approximately 0.5 M with respect to the ketone.
- Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
- Continue refluxing until no more water is collected (typically 12-24 hours).
- Allow the mixture to cool to room temperature.
- Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **N-(4-Phenyl-cyclohex-1-enyl)-formamide**.

**Causality Behind Experimental Choices:**

- Excess Formamide: Using an excess of formamide helps to shift the reaction equilibrium towards the product side, maximizing the yield of the enamide.
- Azeotropic Removal of Water: The formation of the enamine, and subsequently the enamide, is a reversible condensation reaction. The removal of water via a Dean-Stark trap is critical to prevent the reverse reaction (hydrolysis) and drive the synthesis to completion.
- Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of formamide.



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Caption: Workflow for the synthesis of the target enamide.

## Application in Asymmetric Synthesis: The Prochiral Substrate

One of the most powerful applications of enamides is their role as prochiral substrates in asymmetric hydrogenation. The carbon-carbon double bond of the enamide can be hydrogenated using a chiral transition metal catalyst to produce a chiral amine with high

enantioselectivity. For **N-(4-Phenyl-cyclohex-1-enyl)-formamide**, this would yield N-(4-phenylcyclohexyl)formamide, a precursor to valuable chiral 1,2-aminoalcohols and diamines.

## Protocol 2: Asymmetric Hydrogenation of **N-(4-Phenyl-cyclohex-1-enyl)-formamide**

This protocol provides a general methodology using a rhodium-based chiral catalyst. The optimal chiral ligand would need to be determined experimentally.

### Materials:

- **N-(4-Phenyl-cyclohex-1-enyl)-formamide**
- Chiral catalyst precursor, e.g.,  $[\text{Rh}(\text{COD})_2]\text{BF}_4$  (COD = 1,5-cyclooctadiene)
- Chiral phosphine ligand, e.g., (R)-BINAP or a Josiphos-type ligand
- Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)
- High-pressure hydrogenation vessel (autoclave)
- Hydrogen gas (high purity)

### Procedure:

- In a glovebox, charge a reaction vessel with the chiral phosphine ligand (e.g., 1.1 mol%) and the rhodium precursor (1.0 mol%).
- Add the degassed solvent and stir for 15-30 minutes to allow for the formation of the active chiral catalyst.
- Add the substrate, **N-(4-Phenyl-cyclohex-1-enyl)-formamide** (100 mol%).
- Seal the vessel, remove it from the glovebox, and purge it several times with hydrogen gas.
- Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 bar).

- Stir the reaction at a constant temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).
- Carefully vent the excess hydrogen gas.
- Concentrate the reaction mixture under reduced pressure.
- The crude product can be purified by chromatography. The enantiomeric excess (e.e.) is determined using chiral HPLC or GC.

**Mechanistic Insight:** The enamide substrate coordinates to the chiral metal center. Hydrogen gas then adds to the metal via oxidative addition. The double bond of the enamide inserts into one of the metal-hydride bonds, and subsequent reductive elimination releases the hydrogenated product. The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

Parameter	Typical Range	Rationale
Catalyst Loading	0.1 - 2.0 mol%	Balances reaction rate with cost. Lower loadings are preferred.
H <sub>2</sub> Pressure	5 - 70 bar	Higher pressure can increase reaction rate but may affect enantioselectivity.
Temperature	20 - 60 °C	Affects reaction kinetics; lower temperatures often favor higher enantioselectivity.
Solvent	MeOH, THF, DCM	Solvent choice can influence catalyst solubility, activity, and enantioselectivity.

## Application in C-C Bond Formation: Cross-Coupling Reactions

The vinyl group in **N-(4-Phenyl-cyclohex-1-enyl)-formamide** is amenable to various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions. This allows for the introduction of new carbon substituents at the C2 position of the cyclohexene ring, providing a pathway to highly functionalized cyclic scaffolds.

## Protocol 3: Heck-Type Vinylation

This protocol describes a potential Heck reaction to append an aryl or vinyl group to the enamide.

Materials:

- **N-(4-Phenyl-cyclohex-1-enyl)-formamide**
- Aryl or vinyl halide (e.g., Iodobenzene)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ ,  $\text{PdCl}_2(\text{PPh}_3)_2$ )
- Phosphine ligand (e.g.,  $\text{PPh}_3$ ,  $\text{P}(\text{o-tol})_3$ )
- Base (e.g.,  $\text{Et}_3\text{N}$ ,  $\text{K}_2\text{CO}_3$ )
- Anhydrous solvent (e.g., DMF, Acetonitrile)

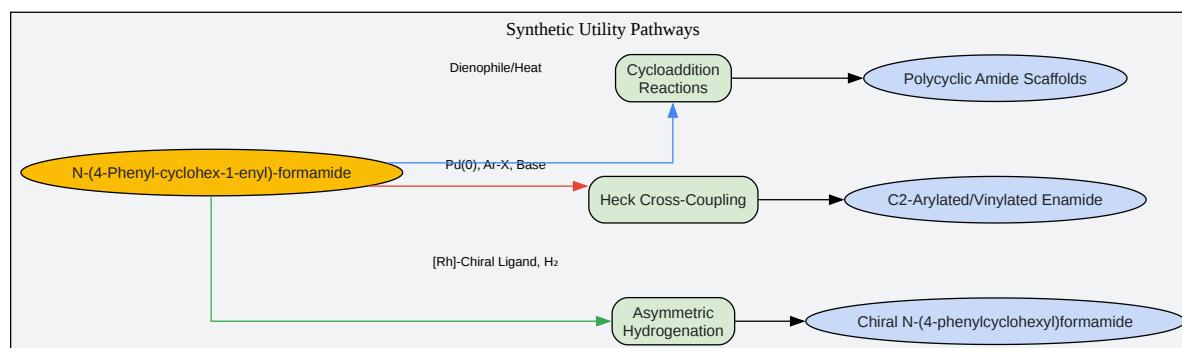
Procedure:

- To an oven-dried flask under an inert atmosphere (e.g., Argon), add the palladium catalyst (2-5 mol%), phosphine ligand (4-10 mol%), and the base (1.5-2.0 eq).
- Add the solvent, followed by **N-(4-Phenyl-cyclohex-1-enyl)-formamide** (1.0 eq) and the aryl/vinyl halide (1.2 eq).
- Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or GC/MS).
- Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

- Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent and purify the product by column chromatography.

#### Causality Behind Experimental Choices:

- Palladium Catalyst: The Pd(0) species, formed *in situ* from a Pd(II) precursor, is the active catalyst that undergoes oxidative addition with the aryl/vinyl halide.
- Base: The base is essential for regenerating the Pd(0) catalyst in the final step of the catalytic cycle (reductive elimination) and to neutralize the hydrogen halide formed during the reaction.
- Ligand: The phosphine ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of palladium black.



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Caption: Potential synthetic transformations of the enamide intermediate.

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